3,5-DIBROMO-2-HYDROXYBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE
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Overview
Description
3,5-Dibromo-2-hydroxybenzaldehyde 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-2-hydroxybenzaldehyde 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone typically involves multiple steps:
Starting Materials: The synthesis begins with 3,5-dibromo-2-hydroxybenzaldehyde and 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazine.
Condensation Reaction: The two starting materials undergo a condensation reaction under controlled conditions, often in the presence of a catalyst or under reflux conditions, to form the desired hydrazone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-hydroxybenzaldehyde 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3,5-Dibromo-2-hydroxybenzaldehyde 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in antimicrobial and anticancer research.
Medicine: Its unique structure allows for exploration in drug development, particularly in designing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3,5-dibromo-2-hydroxybenzaldehyde 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins, altering their activity.
Pathways: It can modulate biochemical pathways, leading to effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2-hydroxybenzaldehyde: A precursor in the synthesis of the hydrazone compound.
1-(5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazine: Another precursor used in the synthesis.
3,5-Dibromo-4-hydroxybenzaldehyde: A structurally similar compound with different functional groups.
Uniqueness
The uniqueness of 3,5-dibromo-2-hydroxybenzaldehyde 1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)hydrazone lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific investigations.
Properties
IUPAC Name |
5-[(2E)-2-[(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinyl]-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2N5OS/c10-5-1-4(7(17)6(11)2-5)3-12-14-8-13-9(18)16-15-8/h1-3,17H,(H3,13,14,15,16,18)/b12-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKMTTHIYITUPJ-KGVSQERTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NNC2=NC(=S)NN2)O)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/NC2=NC(=S)NN2)O)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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